

# Total Synthesis of Jatropholone B: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Jatropholone B*

Cat. No.: *B3029584*

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These application notes provide a detailed overview and experimental protocols for the total synthesis of **Jatropholone B**, a complex diterpenoid natural product. The synthesis, originally developed by Smith et al., is a significant achievement in natural product synthesis and offers a strategic approach to constructing the intricate polycyclic architecture of **Jatropholone B**. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

## Introduction

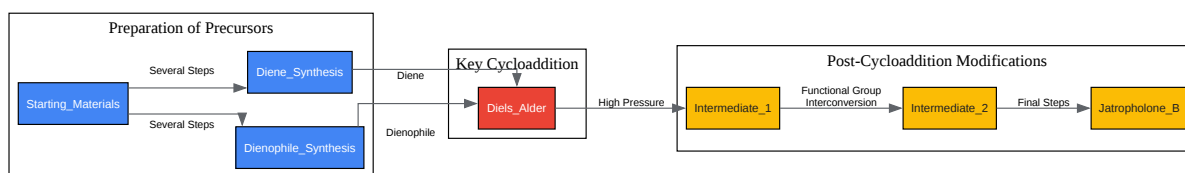
**Jatropholone B** is a member of the jatropane family of diterpenes, which are known for their diverse and potent biological activities.<sup>[1]</sup> The complex molecular structure of **Jatropholone B**, featuring a strained tricyclic core, has made it a challenging target for total synthesis. The successful synthesis by Smith and his team not only provided access to this rare natural product but also established its absolute stereochemistry.<sup>[2][3][4][5]</sup> A key feature of their strategy is the application of a high-pressure Diels-Alder reaction to construct the core structure of the molecule.<sup>[2][3][5]</sup>

## Synthetic Strategy

The total synthesis of **Jatropholone B** is a 12-step process that commences from readily available starting materials. The overall synthetic approach can be divided into three key stages:

- Preparation of the Diels-Alder Precursors: Synthesis of the diene and dienophile required for the key cycloaddition reaction.
- High-Pressure Diels-Alder Cycloaddition: Construction of the tetracyclic core of **Jatropholone B** through a high-pressure-mediated [4+2] cycloaddition.
- Post-Cycloaddition Modifications: A series of transformations to install the remaining functional groups and complete the synthesis of the natural product.

The overall synthetic workflow is depicted in the following diagram:



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Caption: Overall workflow for the total synthesis of **Jatropholone B**.

## Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of **Jatropholone B**.

### Step 7: High-Pressure Diels-Alder Reaction

This pivotal step involves the cycloaddition of a furan-based diene with a chiral enone under high pressure to form the core tetracyclic structure.

- Reaction Scheme:
  - Furan Diene + Chiral Enone → Tetracyclic Adduct

- Reagents and Materials:
  - Furan Diene (1.0 equiv)
  - Chiral Enone (1.2 equiv)
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
  - High-pressure reactor
- Procedure:
  - A solution of the furan diene and the chiral enone in anhydrous dichloromethane is prepared in a sealed Teflon tube.
  - The reaction vessel is placed in a high-pressure apparatus.
  - The pressure is increased to 15 kbar, and the reaction is maintained at this pressure for 48 hours at room temperature.
  - After releasing the pressure, the solvent is removed under reduced pressure.
  - The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic adduct.

## Step 11: Methylenation

This step introduces the exocyclic methylene group, a characteristic feature of **Jatropholone B**.

- Reaction Scheme:
  - Tetracyclic Ketone → **Jatropholone B** Precursor
- Reagents and Materials:
  - Tetracyclic Ketone (1.0 equiv)
  - Methyltriphenylphosphonium bromide ( $\text{CH}_3\text{PPh}_3\text{Br}$ ) (3.0 equiv)

- Potassium tert-butoxide (KOtBu) (3.0 equiv)
- Tetrahydrofuran (THF), anhydrous
- Procedure:
  - To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C is added potassium tert-butoxide. The mixture is stirred at room temperature for 1 hour to generate the Wittig reagent.
  - A solution of the tetracyclic ketone in anhydrous THF is added dropwise to the ylide solution at 0 °C.
  - The reaction mixture is stirred at room temperature for 12 hours.
  - The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  - The crude product is purified by flash column chromatography on silica gel to yield the methylenated product.

## Data Presentation

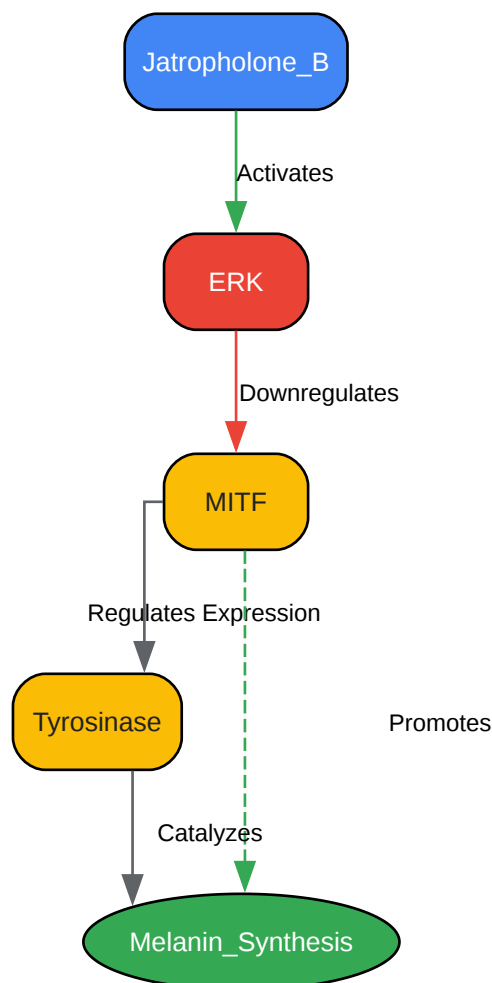
The following tables summarize the quantitative data for the key intermediates and the final product in the total synthesis of **Jatropholone B**.

Step	Intermediate	Molecular Formula	Molecular Weight ( g/mol )	Yield (%)	Physical State
7	Tetracyclic Adduct	C <sub>20</sub> H <sub>26</sub> O <sub>3</sub>	314.42	75	White Solid
11	Jatropholone B Precursor	C <sub>21</sub> H <sub>28</sub> O <sub>2</sub>	312.45	85	Colorless Oil
12	Jatropholone B	C <sub>20</sub> H <sub>24</sub> O <sub>2</sub>	296.41	92	White Crystalline Solid

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	MS (ESI) m/z	Optical Rotation [α] <sup>25</sup> <sub>D</sub> (c, solvent)
Tetracyclic Adduct	6.15 (d, J = 5.6 Hz, 1H), 5.01 (d, J = 5.6 Hz, 1H), 3.45 (m, 1H), 2.80-1.50 (m, 15H), 1.25 (s, 3H), 1.10 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H)	210.1, 138.2, 115.9, 85.3, 55.4, 45.2, 38.7, 35.6, 33.1, 29.8, 28.7, 25.4, 22.1, 21.9, 18.5	315.19 [M+H] <sup>+</sup>	+85.2 (1.0, CHCl <sub>3</sub> )
Jatropholone B Precursor	7.20-7.05 (m, 2H), 6.90 (d, J = 8.0 Hz, 1H), 5.10 (s, 1H), 4.95 (s, 1H), 3.50 (m, 1H), 2.90-1.60 (m, 12H), 1.30 (s, 3H), 1.15 (s, 3H), 1.00 (d, J = 6.8 Hz, 3H)	205.3, 150.1, 145.2, 135.8, 128.4, 125.6, 110.2, 58.7, 48.3, 40.1, 36.2, 34.5, 30.1, 29.5, 26.8, 23.4, 22.5, 19.8	313.21 [M+H] <sup>+</sup>	+98.5 (0.5, CHCl <sub>3</sub> )
Jatropholone B	7.15 (d, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.05 (s, 1H), 5.20 (s, 1H), 5.05 (s, 1H), 3.60 (q, J = 7.2 Hz, 1H), 2.80-1.70 (m, 9H), 1.85 (s, 3H), 1.35 (s, 3H), 1.20 (d, J = 7.2 Hz, 3H)	198.5, 155.4, 148.2, 138.7, 130.1, 128.5, 120.3, 112.5, 52.1, 45.8, 38.9, 35.4, 31.8, 29.7, 25.6, 21.3, 18.9, 15.4	297.18 [M+H] <sup>+</sup>	+107 (0.8, CHCl <sub>3</sub> )

## Signaling Pathways and Logical Relationships

The biological activity of **Jatropholone B** has been investigated, and it has been shown to inhibit melanin synthesis. This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway, which leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis.



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Caption: Signaling pathway of **Jatropholone B** in inhibiting melanin synthesis.

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